N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide
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Overview
Description
N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a dimethylimidazo[1,2-a]pyridine moiety, and an oxoacetamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide is an analogue of the imidazo[1,2-a]pyridine class . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the survival and replication of tuberculosis bacteria. By interacting with these bacteria, the compound disrupts their normal functioning, leading to a reduction in their growth .
Pharmacokinetics
Similar compounds have been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the compound’s action is a significant reduction in the growth of tuberculosis bacteria. This includes both replicating and non-replicating bacteria, as well as multidrug-resistant and extensively drug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient formation of the imidazo[1,2-a]pyridine core structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazo[1,2-a]pyridine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Properties
IUPAC Name |
N-benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-21-15(10-12)20-13(2)16(21)17(22)18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEYHKFKMBJCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)NCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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